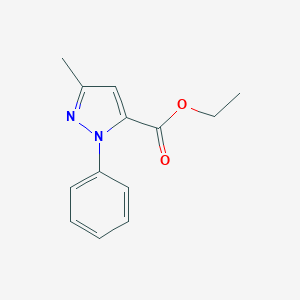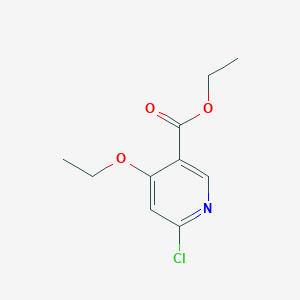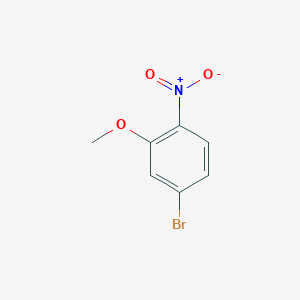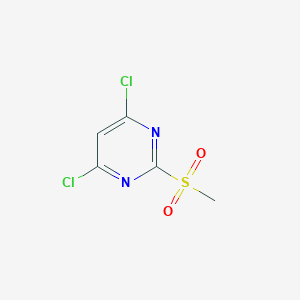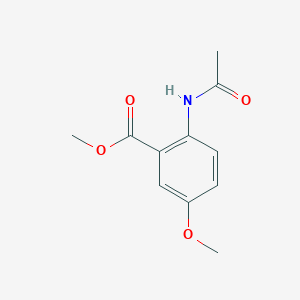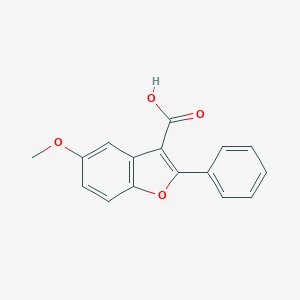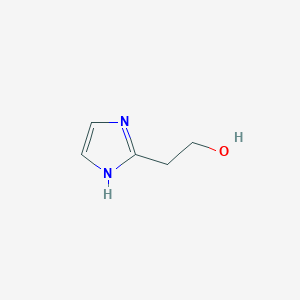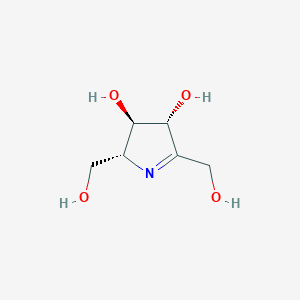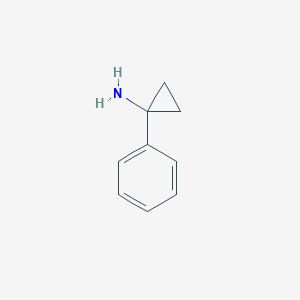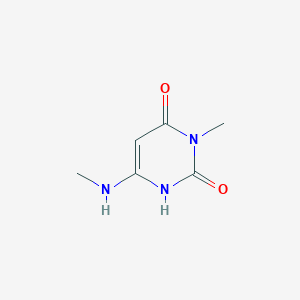
3-甲基-6-甲基氨基尿嘧啶
描述
3-Methyl-6-methylaminouracil is a derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a methyl group at the third position and a methylamino group at the sixth position of the uracil ring. This compound has a molecular formula of C6H9N3O2 and a molecular weight of 155.15 g/mol .
科学研究应用
3-Methyl-6-methylaminouracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer applications.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-methylaminouracil typically involves the reaction of 6-chlorouracil with methylamine. The process begins with the chlorination of uracil to form 6-chlorouracil, which is then treated with methylamine under controlled conditions to yield 3-Methyl-6-methylaminouracil .
Industrial Production Methods: In industrial settings, the production of 3-Methyl-6-methylaminouracil follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction between 6-chlorouracil and methylamine .
化学反应分析
Types of Reactions: 3-Methyl-6-methylaminouracil undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines and alkyl halides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted uracil derivatives .
作用机制
The mechanism of action of 3-Methyl-6-methylaminouracil involves its interaction with nucleic acids and proteins. The compound can form hydrogen bonds with natural DNA bases, potentially altering the structure and function of DNA. This interaction can affect various cellular processes, including replication and transcription .
相似化合物的比较
3-Methyl-6-aminouracil: Similar in structure but lacks the methylamino group at the sixth position.
5-Aminouracil: Another uracil derivative with an amino group at the fifth position.
6-Aminouracil: Contains an amino group at the sixth position but lacks the methyl group at the third position
Uniqueness: 3-Methyl-6-methylaminouracil is unique due to the presence of both a methyl group at the third position and a methylamino group at the sixth position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
3-methyl-6-(methylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-7-4-3-5(10)9(2)6(11)8-4/h3,7H,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLJAGFHRVOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292226 | |
| Record name | 3-Methyl-6-methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5759-63-7 | |
| Record name | 5759-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-6-methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 3-Methyl-6-methylaminouracil reacts with 2,4,6-cyclooctatrienone?
A1: The reaction of 3-Methyl-6-methylaminouracil with 2,4,6-cyclooctatrienone proceeds through a proposed intermediate, similar to the reaction with 6-amino-1,3-dimethyluracil, which forms an 8-azabicyclo[5.3.1]undecatetraene ring system []. This intermediate then undergoes further reactions, ultimately yielding two main product types:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


